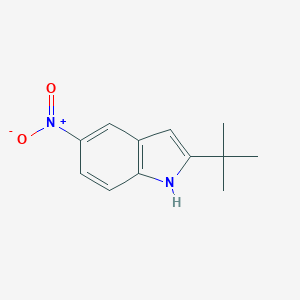

2-(tert-Butyl)-5-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGNNIENUBTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442101 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174274-85-2 | |

| Record name | 2-(tert-Butyl)-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)-5-nitro-1H-indole

Introduction

The indole nucleus is a quintessential heterocyclic scaffold, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, substitutions at the C2 and C5 positions can profoundly influence biological activity, making molecules like 2-(tert-Butyl)-5-nitro-1H-indole valuable building blocks in drug discovery programs.[2] The bulky tert-butyl group at the C2 position can provide steric hindrance and modulate receptor binding, while the electron-withdrawing nitro group at C5 is a key pharmacophore in various bioactive compounds and a versatile handle for further chemical transformations.

This guide provides a comprehensive exploration of the primary synthetic strategies for obtaining this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into two logical and field-proven retrosynthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform strategic decision-making in the laboratory.

Retrosynthetic Overview

The synthesis of this compound can be approached from two principal directions, differing in the sequence of indole ring formation and nitration. This retrosynthetic analysis outlines the core logic.

Sources

A Technical Guide to the Chemical Properties of 2-(tert-Butyl)-5-nitro-1H-indole

Introduction: Unveiling a Scaffold of Potential

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic functionalization of this privileged scaffold allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a particularly intriguing derivative: 2-(tert-Butyl)-5-nitro-1H-indole . This molecule uniquely combines a sterically demanding, electron-donating tert-butyl group at the C2 position with a potent electron-withdrawing nitro group at the C5 position. This specific substitution pattern creates a unique electronic and steric profile, suggesting significant potential in drug discovery and chemical biology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its prospective applications.

Section 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is defined by the fusion of a benzene and pyrrole ring, with key substituents that govern its overall properties.

Caption: Chemical Structure of this compound.

The table below summarizes the key physicochemical properties of the compound. Predicted values are derived from computational models and provide a reliable estimate in the absence of comprehensive experimental data.

| Property | Value | Source |

| CAS Number | 174274-85-2 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Boiling Point | 377.0 ± 22.0 °C (Predicted) | |

| Density | 1.209 g/cm³ (Predicted) | |

| pKa | 15.98 ± 0.30 (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Section 2: Spectroscopic Characterization (Theoretical Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The large tert-butyl group will produce a sharp, intense singlet, serving as a distinctive landmark.

-

δ 8.0-8.5 ppm (s, 1H): The N-H proton of the indole ring, typically broad.

-

δ 8.4-8.6 ppm (d, J ≈ 2 Hz, 1H): The H4 proton, significantly deshielded and appearing as a doublet due to coupling with H6 (meta-coupling is often small but observable). Its downfield shift is caused by the anisotropic effect of the adjacent C5-nitro group.

-

δ 7.9-8.1 ppm (dd, J ≈ 9, 2 Hz, 1H): The H6 proton, deshielded by the nitro group and split into a doublet of doublets by coupling to H7 (ortho) and H4 (meta).

-

δ 7.3-7.5 ppm (d, J ≈ 9 Hz, 1H): The H7 proton, appearing as a doublet from ortho-coupling with H6.

-

δ 6.2-6.4 ppm (s, 1H): The H3 proton. Its chemical shift is influenced by the shielding effect of the adjacent C2-tert-butyl group.

-

δ 1.4-1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.[1]

¹³C NMR Spectroscopy

The carbon spectrum will reflect the molecule's 12 unique carbon environments.

-

δ 145-150 ppm: C2, the carbon bearing the tert-butyl group.

-

δ 141-143 ppm: C5, the carbon attached to the nitro group.

-

δ ~138 ppm & ~128 ppm: Quaternary carbons C7a and C3a of the indole ring system.

-

δ 115-125 ppm: Aromatic CH carbons (C4, C6, C7), with shifts influenced by the nitro group.

-

δ ~110 ppm: C7, typically the most upfield of the benzenoid carbons.

-

δ ~100 ppm: C3, shielded by the adjacent C2 substituent.

-

δ ~32 ppm & ~30 ppm: The quaternary and methyl carbons of the tert-butyl group, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the nitro group.

-

3350-3450 cm⁻¹: A sharp peak corresponding to the N-H stretching vibration.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the tert-butyl group.

-

~3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

1510-1550 cm⁻¹ (strong) & 1340-1380 cm⁻¹ (strong): Characteristic asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group, respectively. These are typically the most intense peaks in the spectrum.

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak.

-

m/z 218: The molecular ion (M⁺).

-

m/z 203: A major fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the tert-butyl group, leading to a stable tertiary carbocation. This is a characteristic fragmentation pattern for tert-butyl substituted compounds.

-

Other fragments may arise from the loss of the entire nitro group ([M-NO₂]⁺) or more complex rearrangements of the indole core.

Section 3: Synthesis and Methodology

A robust and scalable synthesis is critical for enabling further research. While multiple routes to substituted indoles exist, the Fischer Indole Synthesis stands out as a highly reliable and versatile method for preparing 2-substituted indoles, making it the most logical approach for this target molecule.[2][3]

Sources

2-(tert-Butyl)-5-nitro-1H-indole spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide for the Spectroscopic Characterization of 2-(tert-Butyl)-5-nitro-1H-indole

Introduction

This compound is a heterocyclic compound of interest in synthetic chemistry and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and modifications with functional groups like the bulky tert-butyl group and the electron-withdrawing nitro group can significantly alter its physicochemical and pharmacological properties. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.

This guide provides a detailed analysis of the expected spectroscopic data for this compound (MW: 218.25 g/mol [1], CAS: 174274-85-2[1]). As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide. We will explore the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causal relationships between the molecular structure and the resulting spectral features. This document is intended for researchers and professionals who require a practical, in-depth understanding of how to confirm the identity and purity of this specific molecule.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure and identify its key features. The structure contains an indole core, a C2-position tert-butyl group, and a C5-position nitro group. These features give rise to a unique and predictable spectroscopic fingerprint.

Diagram: Annotated Molecular Structure

Caption: Numbering scheme for this compound.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of a synthesized compound. For this compound (C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[1]

Expected Data:

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 218.

-

Isotope Peak (M+1): A smaller peak at m/z = 219 will be present, corresponding to the natural abundance of ¹³C.

-

Key Fragmentation: The tert-butyl group is prone to fragmentation. A significant peak should be observed at m/z = 203, corresponding to the loss of a methyl group ([M-15]⁺). Another expected fragmentation is the loss of the entire tert-butyl group, though this may be less favorable than methyl loss. The nitro group can also fragment, leading to peaks corresponding to the loss of NO₂ (m/z = 172) or NO (m/z = 188).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Use a GC-MS or a direct insertion probe.

-

Set the ionization energy to a standard 70 eV. This provides sufficient energy for reproducible fragmentation patterns, creating a spectral "fingerprint."

-

Set the source temperature to 200-250 °C to ensure volatilization without thermal decomposition.

-

-

Data Acquisition:

-

Acquire data over a mass range of m/z 40-400 to ensure capture of both low-mass fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the peak with the highest m/z value; this is typically the molecular ion (M⁺). Verify its mass corresponds to the calculated molecular weight (218.25).

-

Analyze the major fragment ions and propose logical fragmentation pathways to further corroborate the structure.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the N-H bond of the indole, the C-H bonds of the aromatic ring and the tert-butyl group, and, most critically, the nitro group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| ~3400-3300 | N-H Stretch | Indole Amine | A sharp, medium-intensity peak. Its position indicates it is not strongly hydrogen-bonded in a dilute solution.[2] |

| ~3100-3000 | C-H Stretch | Aromatic | Weak to medium peaks characteristic of sp² C-H bonds. |

| ~2960-2870 | C-H Stretch | tert-Butyl (Aliphatic) | Strong, sharp peaks corresponding to the sp³ C-H bonds of the methyl groups.[3] |

| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group | Two strong, sharp peaks that are highly characteristic and confirmatory for the nitro group. [3][4] |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple medium-intensity peaks from the benzene portion of the indole. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan. The background spectrum of air is crucial as it is subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a high-quality spectrum with good signal-to-noise.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

-

Data Analysis: Process the resulting spectrum by correcting the baseline if necessary. Label the major peaks and correlate their wavenumbers to the expected functional groups as detailed in the table above. The presence of the two strong N-O stretching bands is a key validation point.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required for unambiguous characterization. The electron-withdrawing nitro group at the C5 position will have a significant deshielding (downfield shift) effect on the protons and carbons of the benzene ring, which is a key feature to look for.

¹H NMR Spectroscopy

The asymmetry of the molecule means all three aromatic protons (H3, H4, H6, H7) and the N-H proton are chemically distinct and should give rise to separate signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| NH -1 | ~8.6-8.8 | Broad Singlet (br s) | — | 1H | Indole N-H protons are typically broad and downfield. The nitro group at C5 will increase its acidity and shift it further downfield compared to unsubstituted indole. |

| H -4 | ~8.5-8.6 | Doublet (d) | J ≈ 2.0 Hz | 1H | Strongly deshielded by the adjacent nitro group. Appears as a doublet due to meta-coupling to H6. This is a key signature peak. Data from similar nitroindoles supports this downfield shift.[5] |

| H -6 | ~8.1-8.2 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 Hz | 1H | Deshielded by the nitro group. Split by ortho-coupling to H7 (large J) and meta-coupling to H4 (small J).[5] |

| H -7 | ~7.4-7.5 | Doublet (d) | J ≈ 9.0 Hz | 1H | Less affected by the nitro group. Split by ortho-coupling to H6.[5] |

| H -3 | ~6.4-6.5 | Singlet (s) | — | 1H | This proton is on the pyrrole ring. In 2-substituted indoles, it appears as a singlet. Compare to ~6.18 ppm in 2-tert-butyl-1H-indole, showing a slight downfield shift.[6] |

| C(CH ₃)₃-2 | ~1.4-1.5 | Singlet (s) | — | 9H | The nine equivalent protons of the tert-butyl group appear as a large singlet in the aliphatic region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the substitution pattern, all 10 carbons of the indole core are non-equivalent, plus the two distinct carbons of the tert-butyl group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C -2 | ~150-152 | Very downfield due to the bulky tert-butyl substituent and attachment to nitrogen. This is a quaternary carbon and will have a lower intensity. Compare to ~148.8 ppm in the non-nitrated analog.[6] |

| C -5 | ~142-144 | Directly attached to the nitro group, causing a strong downfield shift. Quaternary, low intensity.[5] |

| C -7a | ~138-140 | Bridgehead carbon, influenced by the electron-withdrawing nature of the substituted ring. |

| C -3a | ~128-130 | Bridgehead carbon. |

| C -6 | ~118-120 | Aromatic CH carbon, shifted downfield by the adjacent C5-NO₂ group. |

| C -4 | ~117-119 | Aromatic CH carbon, also shifted downfield by the C5-NO₂ group. |

| C -7 | ~111-113 | Aromatic CH carbon, least affected by the nitro group. |

| C -3 | ~98-100 | Pyrrole ring CH carbon. Upfield compared to the benzene ring carbons. Compare to ~97.0 ppm in the non-nitrated analog.[6] |

| C (CH₃)₃-2 | ~32-33 | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃-2 | ~30-31 | The three equivalent methyl carbons of the tert-butyl group. This peak will be very intense. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is an excellent solvent for many organic compounds and its residual proton peak at ~7.26 ppm provides a convenient internal reference.[7]

-

Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup (500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity. This is crucial for obtaining sharp peaks and resolving fine splitting patterns.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This simplifies the spectrum and improves signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

-

Data Acquisition & Processing:

-

Acquire a sufficient number of scans (e.g., 8-16 for ¹H, 1024 or more for ¹³C) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation.

-

Phase the spectrum correctly and perform a baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or TMS (δ 0.00).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Part 4: Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is a holistic process. Each piece of spectroscopic data serves as a check on the others. The workflow below illustrates the logical progression for validating the synthesis of this compound.

Diagram: Characterization Workflow

Caption: Logical workflow for the structural confirmation of the target molecule.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. The mass spectrum confirms the molecular weight. The infrared spectrum provides definitive evidence of the key nitro and indole N-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy work in concert to map out the carbon-hydrogen framework, with the chemical shifts and coupling patterns providing unambiguous proof of the specific substitution pattern. By comparing the acquired data to the predictions outlined in this guide, researchers can confidently verify the identity and purity of their material, ensuring the integrity of subsequent research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemical Synthesis Database. (2024). tert-butyl 2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem. Retrieved from [Link]

-

Ma, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Retrieved from [Link]

-

Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. ResearchGate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST WebBook. Retrieved from [Link]

-

Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Retrieved from [Link]

-

Arslan, H., et al. (2013). FT-IR spectrum of tert-butyl... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. Retrieved from [Link]

-

Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1419. Retrieved from [Link]

-

MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

The Enigmatic Potential of 2-(tert-Butyl)-5-nitro-1H-indole: A Technical Guide to Unraveling its Biological Activity

Introduction: The Untapped Therapeutic Promise of a Substituted Nitroindole

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The introduction of a nitro group, particularly at the 5-position, often imparts significant antimicrobial and anticancer properties to the indole nucleus.[2][3][4][5] This activity is frequently linked to the reductive bioactivation of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species.[2][6][7] The further substitution of this core with a bulky tert-butyl group at the 2-position presents an intriguing molecular architecture. While the specific biological activities of 2-(tert-Butyl)-5-nitro-1H-indole are not extensively documented in publicly available literature, its structural features suggest a strong potential for therapeutic applications, primarily in the realms of antimicrobial and anticancer research.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activity of this compound. We will delve into the theoretical underpinnings of its potential mechanisms of action, provide detailed, field-proven experimental protocols for its evaluation, and offer insights into the interpretation of potential findings. This document serves as a roadmap to unlock the therapeutic promise held within this unique molecule.

Part 1: Postulated Biological Activities and Mechanistic Rationale

Based on the well-established bioactivities of related nitroindole compounds, we can postulate two primary areas of investigation for this compound:

Antimicrobial and Antifungal Activity

The presence of the 5-nitro group is a strong indicator of potential antimicrobial efficacy.[2][8] The prevailing mechanism for nitroaromatic antimicrobial agents involves the enzymatic reduction of the nitro group by microbial nitroreductases.[2][8] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.[2][6] The tert-butyl group at the 2-position may influence the compound's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Anticancer Activity

Several 5-nitroindole derivatives have demonstrated promising anticancer properties.[9][10] One of the key mechanisms involves the stabilization of G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[9] Additionally, the bioreductive activation of the nitro group can also play a role in the hypoxic environment of solid tumors, leading to selective cytotoxicity towards cancer cells. The tert-butyl group could potentially influence the binding affinity and selectivity of the molecule for specific biological targets within cancer cells.

Part 2: A Practical Guide to Experimental Evaluation

This section outlines detailed protocols for the systematic investigation of the postulated biological activities of this compound.

Synthesis of this compound

While various synthetic routes for substituted indoles exist, a common approach involves the Fischer indole synthesis or modifications thereof. The synthesis of 2-tert-butyl-1H-indole has been reported, and subsequent nitration could yield the desired product.[11] Alternatively, starting from 5-nitroindole, functionalization at the 2-position could be explored.[9]

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-tert-Butyl-1H-indole | C12H15N | 173.25 | Not available |

| 5-Nitro-1H-indole | C8H6N2O2 | 162.15 | 141-143 |

| tert-Butyl 2-nitro-1H-indole-1-carboxylate | C13H14N2O4 | 262.26 | 98-99[12] |

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Experimental Workflow:

Caption: Workflow for determining antimicrobial susceptibility.

Detailed Protocol:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Microbial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Candida krusei) strains.[13][14]

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Determination of MBC/MFC:

-

From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto corresponding agar plates.

-

Incubate the plates until growth is visible in the positive control.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

In Vitro Cytotoxicity Assay against Cancer Cell Lines

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Experimental Workflow:

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol:

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, melanoma).[15]

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[16]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Mechanism of Action Studies

Should the initial screening reveal significant antimicrobial or anticancer activity, further studies to elucidate the mechanism of action are warranted.

Potential Mechanistic Pathway for Nitroindole Bioactivation:

Caption: Postulated reductive bioactivation pathway.

Suggested Follow-up Experiments:

-

Ames Test: To assess the mutagenic potential, which is often linked to the mechanism of action of nitroaromatic compounds.[8]

-

DNA Damage Assays (e.g., Comet Assay): To visualize and quantify DNA fragmentation in treated cells.

-

Reactive Oxygen/Nitrogen Species (ROS/RNS) Measurement: Using fluorescent probes to detect the generation of these species within cells.

-

G-Quadruplex Interaction Studies (e.g., FRET-melting assay): To investigate the potential of the compound to bind and stabilize G-quadruplex DNA.

Part 3: Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores. The robust framework of knowledge surrounding nitroindoles provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The experimental protocols detailed in this guide offer a clear and logical path for its systematic evaluation.

The journey from a molecule of interest to a potential therapeutic lead is a meticulous one. The data generated from these studies will be crucial in painting a comprehensive picture of the biological activity of this compound, paving the way for further preclinical development and, potentially, new therapeutic interventions.

References

-

Mazzoni, O., et al. (1998). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, 13(4), 373-9. [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

National Institutes of Health. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. [Link]

-

Chemical Synthesis Database. (2025). tert-butyl 2-nitro-1H-indole-1-carboxylate. [Link]

-

National Institutes of Health. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

-

Wiley Online Library. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

PubMed. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. [Link]

- Google Patents. (2019).

-

Springer Nature. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. [Link]

-

ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

National Institutes of Health. (2006). Therapeutic and clinical applications of nitroxide compounds. [Link]

-

MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

ResearchGate. (2021). Post synthetic application. a) Large scale synthesis of 2 a. b)... [Link]

-

MDPI. (2023). Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

National Institutes of Health. (n.d.). 2-tert-Butyl-1H-indole. [Link]

-

National Institutes of Health. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]

-

National Institutes of Health. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

National Institutes of Health. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. [Link]

-

National Institutes of Health. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. [Link]

-

National Institutes of Health. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

-

Acros Pharmatech. (n.d.). tert-Butyl 5-nitro-1H-indole-1-carboxylate. [Link]

-

ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-TERT-BUTYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: Charting the Unexplored Territory of a Novel Indole Scaffold

An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Roadmap for 2-(tert-Butyl)-5-nitro-1H-indole

To the esteemed researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential mechanistic landscape of this compound. It is critical to establish from the outset that, as of the current scientific literature, the precise mechanism of action for this specific molecule remains unelucidated. The absence of direct evidence, however, presents a unique scientific opportunity. This guide is structured not as a declaration of known facts, but as an expert-led expedition into plausible mechanisms, drawing from a comprehensive analysis of its constituent chemical moieties and the established biological activities of structurally related compounds.

Our approach is twofold. First, we will deconstruct the molecule to hypothesize its potential biological targets and pathways. Second, we will furnish a rigorous, actionable roadmap of experimental protocols designed to systematically investigate these hypotheses. This is a guide for discovery, intended to empower your research endeavors into this promising, yet enigmatic, compound.

Part 1: Mechanistic Hypothesis Generation - A Structural-Biological Analysis

The chemical architecture of this compound provides three key features for our analysis: the indole core, the 5-nitro functional group, and the 2-tert-butyl substituent. Each of these components is known to contribute to the biological activity of various therapeutic agents.

The 5-Nitroindole Moiety: A Precedent for Anticancer Activity

The 5-nitroindole scaffold is a recurring motif in compounds exhibiting potent anticancer properties.[1] Research into derivatives of this class has revealed several potential mechanisms of action, which we can extrapolate as starting hypotheses for our target compound.

-

Hypothesis A: G-Quadruplex Stabilization and c-Myc Inhibition. Certain substituted 5-nitroindoles have been identified as binders and stabilizers of the c-Myc promoter G-quadruplex.[1] The c-Myc oncogene is a critical driver of cellular proliferation, and its stabilization in a G-quadruplex conformation represses its transcription. This leads to a downregulation of c-Myc expression, culminating in cell-cycle arrest and apoptosis.[1]

-

Hypothesis B: Induction of Oxidative Stress. The presence of a nitro group can contribute to the generation of intracellular reactive oxygen species (ROS).[1] While the precise mechanism can vary, it often involves the reduction of the nitro group to a nitro radical anion.[2] In cancer cells, which often have a compromised antioxidant defense system, a surge in ROS can overwhelm cellular capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

-

Hypothesis C: Bioreductive Activation in Hypoxic Environments. Nitroaromatic compounds are well-known bioreductive prodrugs.[3] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, cellular nitroreductases can reduce the nitro group to cytotoxic species, such as hydroxylamines and amines.[3] This selective activation within the tumor microenvironment offers a potential mechanism for tumor-specific cytotoxicity, minimizing damage to healthy, normoxic tissues.[3]

Table 1: Biological Activities of Selected 5-Nitroindole Derivatives

| Compound Class | Observed Biological Effect | Potential Mechanism of Action | Reference |

| Substituted 5-nitroindoles | Anticancer activity against HeLa cells | c-Myc G-quadruplex binding, ROS generation | [1] |

| 5-Nitroindazoles | Antichagasic (Trypanosoma cruzi) | Mitochondrial dysfunction | [4] |

| General Nitro Compounds | Broad-spectrum antimicrobial, anticancer | Bioreductive activation, DNA damage | [2][5] |

The 2-tert-Butyl Group: A Modulator of Steric and Electronic Properties

The substitution at the C2 position of the indole ring is a critical determinant of biological activity. While the specific contribution of a tert-butyl group at this position for a 5-nitroindole is not documented, we can infer its potential role. The bulky tert-butyl group can influence the molecule's binding affinity and selectivity for its biological target by creating specific steric interactions. It may also modulate the electronic properties of the indole ring system, potentially impacting its reactivity and metabolic stability. Many indole derivatives with substitutions at various positions are known to act as tubulin polymerization inhibitors, a mechanism that leads to mitotic arrest and apoptosis in cancer cells.[6][7][8][9]

Integrated Mechanistic Postulate

Based on the analysis of its structural components, we can postulate that this compound may function as an anticancer agent through one or more of the following integrated mechanisms:

-

Dual c-Myc Inhibition and Oxidative Stress: The 5-nitroindole core could be the primary driver of activity, binding to the c-Myc G-quadruplex, while the 2-tert-butyl group optimizes the binding orientation. Concurrently, the nitro group could undergo partial reduction to generate ROS, leading to a multi-pronged assault on cancer cell viability.

-

Hypoxia-Activated Tubulin Inhibition: The compound may be selectively reduced in hypoxic tumor cells, after which the activated form could interact with the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.

The following diagram illustrates these hypothetical pathways.

Caption: Hypothetical signaling pathways for this compound.

Part 2: An Experimental Roadmap for Mechanism of Action Elucidation

The following section outlines a logical, stepwise experimental workflow to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Biological Characterization

The first step is to determine the biological context in which the compound is active.

Protocol 1: Broad-Spectrum Antiproliferative Screening

-

Objective: To identify sensitive cancer cell lines and determine the compound's potency (IC50).

-

Methodology:

-

Select a diverse panel of human cancer cell lines (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293T).

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using an MTT or AlamarBlue assay.

-

Calculate the IC50 value for each cell line using non-linear regression analysis.

-

-

Causality: This initial screen will reveal if the compound has broad-spectrum or selective anticancer activity. The IC50 values will guide the concentrations used in subsequent mechanistic studies.

Phase 2: Target Engagement and Pathway Analysis

Based on the results of Phase 1, the following experiments should be conducted in the most sensitive cell line(s).

Protocol 2: Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat sensitive cells with the compound at 1x and 5x its IC50 value for 24 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

-

Causality: An accumulation of cells in the G2/M phase would support the hypothesis of tubulin inhibition.

Protocol 3: Apoptosis Induction Assay

-

Objective: To confirm if the observed cytotoxicity is due to apoptosis.

-

Methodology:

-

Treat cells as described in Protocol 2.

-

Stain cells with Annexin V-FITC and PI.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Causality: A significant increase in the Annexin V-positive population will confirm an apoptotic mechanism of cell death.

Protocol 4: Western Blot Analysis for Key Signaling Pathways

-

Objective: To probe the molecular pathways affected by the compound.

-

Methodology:

-

Treat cells with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours).

-

Prepare whole-cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against key proteins in the apoptosis (cleaved-PARP, cleaved-caspase-3), cell cycle (Cyclin B1, p-Histone H3), and c-Myc pathways.

-

-

Causality: A decrease in c-Myc protein levels would support the G-quadruplex hypothesis. An increase in cleaved-PARP and cleaved-caspase-3 would confirm apoptosis. Changes in cell cycle markers will corroborate the flow cytometry data.

Protocol 5: Intracellular ROS Measurement

-

Objective: To test the hypothesis of ROS-induced cytotoxicity.

-

Methodology:

-

Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Treat with the compound and a positive control (e.g., H2O2).

-

Measure the fluorescence intensity over time using a plate reader or flow cytometer.

-

-

Causality: A significant increase in fluorescence will indicate a rise in intracellular ROS levels.

The following diagram outlines this experimental workflow.

Caption: A stepwise workflow for investigating the mechanism of action.

Part 3: Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, framework for understanding the mechanism of action of this compound. By leveraging the known biological activities of its core scaffolds, we have formulated plausible hypotheses centered on c-Myc inhibition, ROS generation, and tubulin disruption. The detailed experimental roadmap offers a clear and logical path forward for any research team dedicated to unraveling the therapeutic potential of this compound.

The successful elucidation of its mechanism will not only contribute to the fundamental understanding of indole-based pharmacology but also pave the way for its potential development as a novel therapeutic agent. Further studies could involve in vivo efficacy testing in xenograft models derived from the most sensitive cell lines, as well as medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central.

- Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. (2018-10-08). PubMed.

- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (n.d.). MedChemComm (RSC Publishing).

- Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022-04-29). MDPI.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).

- Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01).

- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (n.d.). NIH.

- This compound, 95% Purity, C12H14N2O2, 100 mg. (n.d.). CP Lab Safety.

- 1-tert-butyl-5-nitro-1H-indole. (n.d.). Smolecule.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). MDPI.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. (2025-11-24). PubMed.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI.

- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (n.d.). PMC - NIH.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). MDPI.

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 6. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 2-(tert-butyl)-5-nitro-1H-indole synthesis

An In-depth Technical Guide to the Synthesis of 2-(tert-butyl)-5-nitro-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Specifically, substituted indoles such as this compound represent valuable intermediates for the development of novel therapeutic agents, including those targeting oncogene promoters like c-Myc G-quadruplexes.[2][3] The presence of a bulky tert-butyl group at the C2 position can impart unique steric and electronic properties, influencing binding affinity and metabolic stability, while the nitro group at the C5 position serves as a versatile handle for further chemical modification.

This guide provides a detailed examination of the primary synthetic strategies for accessing this compound, focusing on the required starting materials and the underlying chemical principles. We will explore classical and modern methodologies, offering field-proven insights into experimental design and execution for researchers in drug development and organic synthesis.

Primary Synthetic Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely employed methods for constructing the indole nucleus.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ or in a separate step from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[6]

For the synthesis of this compound, the logical starting materials are (4-nitrophenyl)hydrazine and 3,3-dimethyl-2-butanone (pinacolone) . The former provides the benzene ring and the C5-nitro substituent, while the latter provides the pyrrole ring components, including the C2-tert-butyl group.

Part 1: Synthesis of the Key Starting Material, (4-nitrophenyl)hydrazine

(4-nitrophenyl)hydrazine is a critical precursor that can be purchased commercially or synthesized from 4-nitroaniline. The synthesis proceeds via a two-step diazotization and reduction sequence.

Experimental Protocol: Synthesis of (4-nitrophenyl)hydrazine hydrochloride [7]

-

Diazotization:

-

Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) in a flask and cool the solution to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in 4 mL of ice-cooled water.

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0 °C and stirring continuously. Stir for 1 hour to form the diazonium salt.

-

-

Reduction:

-

Prepare a separate, pre-cooled solution of stannous chloride (SnCl₂) (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL).

-

Slowly add the cold stannous chloride solution to the diazonium salt mixture.

-

Continue stirring the reaction at 0 °C for an additional 2 hours. A yellow-orange precipitate of (4-nitrophenyl)hydrazine hydrochloride will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with ice-cold water until the filtrate becomes neutral (pH ≈ 7).

-

Dry the product overnight under vacuum to yield (4-nitrophenyl)hydrazine hydrochloride.

-

Part 2: The Fischer Cyclization

With the arylhydrazine precursor in hand, the core indole synthesis can proceed. The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂).[4]

Experimental Protocol: Synthesis of this compound

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask, combine (4-nitrophenyl)hydrazine hydrochloride (1.0 g, 5.27 mmol) and 3,3-dimethyl-2-butanone (pinacolone) (0.58 g, 5.80 mmol).

-

Add a suitable acid catalyst, such as polyphosphoric acid (approx. 10 g) or a mixture of glacial acetic acid and sulfuric acid.[8]

-

Heat the mixture, typically to 80-120 °C, with constant stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion, carefully pour the hot reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.

-

Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

-

Causality and Mechanism

The Fischer indole synthesis proceeds through a well-defined mechanism that is critical to understanding its outcome.[4][5]

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Comparative Summary of Synthetic Routes

| Feature | Fischer Indole Synthesis | Larock Indole Synthesis |

| Starting Materials | (4-nitrophenyl)hydrazine, 3,3-dimethyl-2-butanone | 2-iodo-4-nitroaniline, 3,3-dimethyl-1-butyne |

| Catalyst | Brønsted or Lewis Acid (e.g., PPA, ZnCl₂) | Palladium complex (e.g., Pd(OAc)₂) |

| Key Transformation | -[7][7]Sigmatropic Rearrangement | Pd-catalyzed Heteroannulation |

| Primary Advantage | Cost-effective, well-established, no transition metals | High functional group tolerance, excellent regioselectivity |

| Potential Drawback | Harsh conditions, electron-withdrawing groups can lower yield | Cost of catalyst and specialized starting materials |

Conclusion

The synthesis of this compound can be effectively achieved through multiple established methodologies. The Fischer indole synthesis represents the classical, cost-effective approach, relying on readily available starting materials and strong acid catalysis. Its primary challenge lies in potentially reduced efficiency due to the deactivating nature of the nitro group. In contrast, the Larock indole synthesis provides a modern, palladium-catalyzed alternative that offers milder reaction conditions and excellent control over regioselectivity, albeit at a higher cost for catalysts and precursors. The choice of synthetic route will ultimately depend on factors such as substrate availability, scale, cost considerations, and the specific requirements of the research or development program.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Available at: [Link]

-

PrepChem. (2022). Preparation of 4-nitrophenylhydrazine. Retrieved from: [Link]

-

Caddick, S., et al. (2005). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. Available at: [Link]

-

Wikipedia. (2023). Larock indole synthesis. Retrieved from: [Link]

-

Merck Index. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from: [Link]

-

Name-Reaction.com. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from: [Link]

- Google Patents. (2012). CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.

-

Wikipedia. (2023). Bischler–Möhlau indole synthesis. Retrieved from: [Link]

-

Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry, 83(15), 8358–8367. Available at: [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from: [Link]

-

Scott, D. P., et al. (2012). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 14(11), 2798–2801. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Mechanism for synthesis of 4-nitrophenylhydrazine from the diazonium salt of 4-nitroaniline. Retrieved from: [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from: [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). tert-butyl 2-nitro-1H-indole-1-carboxylate. Retrieved from: [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from: [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. Retrieved from: [Link]

-

Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Molbank, 2011(4), M737. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]

-

Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. Available at: [Link]

-

Parmerter, S. M., et al. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(20), 5472–5477. Available at: [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(tert-butyl)-5-nitro-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(tert-butyl)-5-nitro-1H-indole, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. In the absence of extensive empirical data for this specific molecule in publicly accessible literature, this document synthesizes information from structurally related analogues, predictive models based on physicochemical properties, and established principles of organic chemistry. We present a predictive solubility profile across a range of common laboratory solvents and delineate a systematic approach to evaluating its chemical stability under various stress conditions. Detailed, field-proven experimental protocols for determining both solubility and stability are provided, complete with analytical methodologies and data interpretation guidance. This guide is designed to be a foundational resource, empowering scientists to confidently handle, formulate, and advance their research involving this compound.

Introduction: Understanding the Molecule

This compound (CAS No: 174274-85-2) is a substituted indole derivative featuring a bulky, lipophilic tert-butyl group at the 2-position and an electron-withdrawing nitro group at the 5-position of the indole ring. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitutions on this indole derivative are expected to significantly influence its physicochemical properties, thereby impacting its behavior in various experimental and formulation settings.

The tert-butyl group, a sterically demanding and non-polar moiety, is anticipated to enhance the compound's lipophilicity. Conversely, the nitro group is polar and capable of participating in hydrogen bonding as an acceptor, which can influence its interaction with polar solvents. The indole N-H group provides a hydrogen bond donor site. The interplay of these structural features dictates the solubility and stability profile of the molecule, which are critical parameters for its application in drug discovery, from initial screening to formulation development.

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. While experimental data is sparse, computational models provide valuable insights.

| Property | Predicted Value | Rationale and Implications |

| Molecular Formula | C₁₂H₁₄N₂O₂ | - |

| Molecular Weight | 218.25 g/mol | Essential for concentration calculations. |

| Boiling Point | 377.0 ± 22.0 °C | High boiling point suggests low volatility. |

| Density | 1.209 g/cm³ | Useful for formulation calculations. |

| pKa | 15.98 ± 0.30 | The indole N-H is weakly acidic. |

| LogP | 3.3736 (for 6-nitro isomer) | Indicates good lipophilicity and likely poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 58.93 Ų (for 6-nitro isomer) | Suggests moderate cell permeability. |

Note: Some properties are for the positional isomer 2-(tert-butyl)-6-nitro-1H-indole and are used as a close approximation.

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical determinant of its utility in both in vitro and in vivo systems. Based on the "like dissolves like" principle and the predicted physicochemical properties, a qualitative solubility profile for this compound can be projected.

Qualitative Solubility Predictions

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar nitro group and the indole ring system through dipole-dipole interactions. DMSO and DMF are particularly effective for a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitro group and the indole N-H. The non-polar tert-butyl group may limit very high solubility. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | The significant lipophilic character imparted by the tert-butyl group and the indole ring suggests good solubility in these solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Very Low | The high predicted LogP value indicates poor aqueous solubility. The energetic cost of disrupting the water hydrogen-bonding network to accommodate the large non-polar surface area of the molecule is unfavorable. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for experimentally determining the solubility of this compound is crucial. The following protocol outlines a standard shake-flask method coupled with HPLC analysis.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials tightly.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area versus concentration.

-

Dilute the filtered supernatant from the saturated solutions with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the peak area.

-

Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for the dilution factor.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for solubility determination.

Chemical Stability: Forced Degradation Studies

Understanding the chemical stability of this compound is paramount for its handling, storage, and formulation. Forced degradation studies are designed to accelerate the degradation process, thereby revealing the intrinsic stability of the molecule and its potential degradation pathways.[1][2]

Predicted Stability Profile

-

Thermal Stability: Indole derivatives can undergo thermal decomposition at elevated temperatures, often involving ring-opening and fragmentation. The presence of the nitro group may influence the decomposition pathway.

-

Photostability: Nitroaromatic compounds are known to be susceptible to photodegradation.[3] Exposure to light, particularly UV light, could lead to degradation.

-

pH Stability:

-

Acidic Conditions: The indole ring is generally susceptible to degradation under strongly acidic conditions.

-

Basic Conditions: The weakly acidic N-H of the indole can be deprotonated under strongly basic conditions, potentially leading to subsequent reactions.

-

-

Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC or UPLC-MS, is essential for separating the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC-MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 80°C) for a defined period. Also, expose a solution to heat.

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC or UPLC-MS method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

-

Calculate the percentage of degradation of the parent compound.

-

Diagram of Forced Degradation Workflow:

Caption: Forced degradation study workflow.

Conclusion

While specific experimental data for this compound remains limited in the public domain, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. The predictive analysis suggests that the compound is likely to be highly soluble in polar aprotic and non-polar organic solvents, with limited aqueous solubility. Its stability is expected to be influenced by exposure to harsh pH conditions, oxidizing agents, and light. The detailed experimental protocols provided herein offer a clear and actionable path for the empirical determination of these critical physicochemical properties, enabling researchers to confidently incorporate this molecule into their drug discovery and development programs.

References

- Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.

-

Chemical Synthesis Database. (2025). tert-butyl 2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691.

- Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039-4043.

- Wakabayashi, K., Nagao, M., Esumi, H., & Sugimura, T. (1992). Food-derived mutagens and carcinogens. Cancer Research, 52(7 Supplement), 2092s-2098s.

- Grivas, S., & Olsson, K. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 6(3), 393-396.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C12H14N2O2, 100 mg. Retrieved from [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

MDPI. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies | MDPI [mdpi.com]

A Technical Guide to Elucidating the Therapeutic Targets of 2-(tert-butyl)-5-nitro-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Indole Scaffold as a Cornerstone of Modern Therapeutics

The indole nucleus, a deceptively simple fusion of benzene and pyrrole rings, represents one of the most vital structural scaffolds in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to form specific interactions with a wide array of biological targets have cemented its status as a "privileged scaffold."[3] This is evidenced by its presence in numerous FDA-approved drugs, from the anti-cancer vinca alkaloids to the anti-inflammatory indomethacin.[1] The indole framework serves as a template for compounds targeting a vast landscape of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2][3]

This guide focuses on a specific, yet under-characterized, member of this family: 2-(tert-butyl)-5-nitro-1H-indole . While its precise biological role remains to be fully elucidated, its structure—featuring a bulky hydrophobic tert-butyl group at the C2 position and an electron-withdrawing nitro group at C5—suggests a high potential for potent and selective bioactivity. The presence of the 5-nitro-indole moiety, in particular, points towards potential anti-cancer applications, as related compounds have demonstrated relevant mechanisms of action.[4]

This document eschews a conventional review format. Instead, it serves as a strategic and methodological roadmap for the comprehensive identification, validation, and characterization of the therapeutic targets of this compound. It is designed to guide the research professional from initial hypothesis to definitive mechanistic insight.

Section 1: Hypothesis Generation from Structural and Chemical Precedent

The logical first step in any target identification campaign is the formation of robust, evidence-based hypotheses. The structure of this compound allows us to draw parallels with established classes of bioactive indole derivatives.